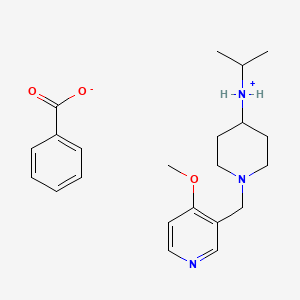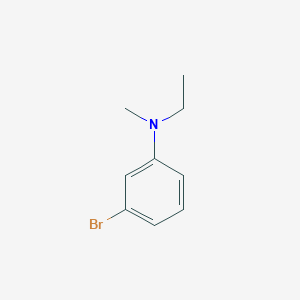
3-bromo-N-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-phenyl)-ethyl-methyl-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl-methyl-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-phenyl)-ethyl-methyl-amine typically involves a multi-step process:
Bromination: The starting material, phenyl-ethyl-methyl-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (3-Bromo-phenyl)-ethyl-methyl-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: (3-Bromo-phenyl)-ethyl-methyl-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (3-Bromo-phenyl)-ethyl-methyl-amine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of phenyl-ethyl-methyl-amine derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Applications De Recherche Scientifique
(3-Bromo-phenyl)-ethyl-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (3-Bromo-phenyl)-ethyl-methyl-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The binding of (3-Bromo-phenyl)-ethyl-methyl-amine to its target can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
(3-Chloro-phenyl)-ethyl-methyl-amine: Similar structure with a chlorine atom instead of bromine.
(3-Fluoro-phenyl)-ethyl-methyl-amine: Contains a fluorine atom in place of bromine.
(3-Iodo-phenyl)-ethyl-methyl-amine: Features an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (3-Bromo-phenyl)-ethyl-methyl-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
Biological Activity: The bromine atom can influence the compound’s binding affinity to biological targets, potentially enhancing its efficacy in medicinal applications.
Propriétés
Numéro CAS |
855949-17-6 |
|---|---|
Formule moléculaire |
C9H12BrN |
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
3-bromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3H2,1-2H3 |
Clé InChI |
ANBOFLIIDHXASW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



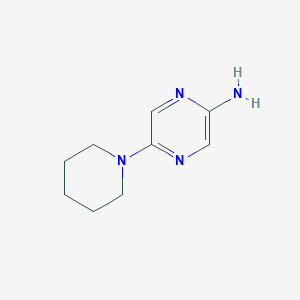
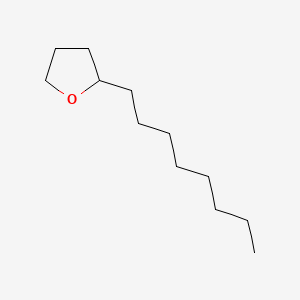
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

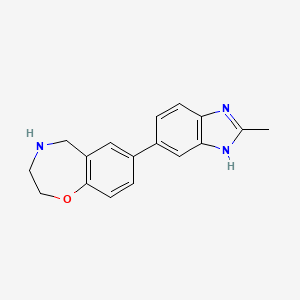
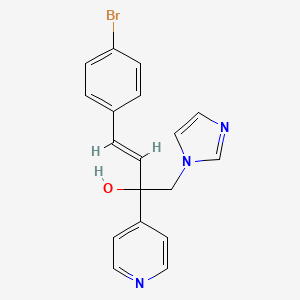
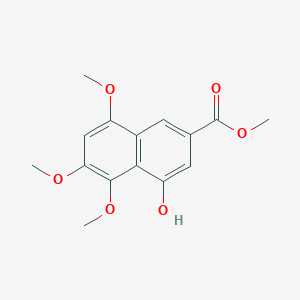
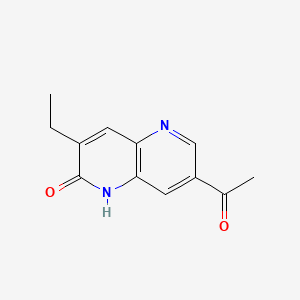

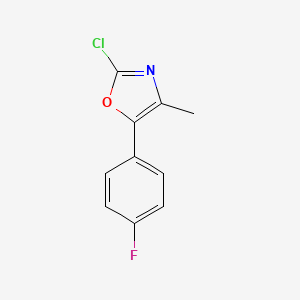
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
